molecular formula C18H19FN2O B2880730 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol CAS No. 931336-12-8

1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

Cat. No.: B2880730
CAS No.: 931336-12-8
M. Wt: 298.361
InChI Key: CSYSWSLMGGUSFB-UHFFFAOYSA-N
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Description

1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a synthetic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

Mechanism of Action

The mechanism of action of 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-2-7-17(22)18-20-15-10-5-6-11-16(15)21(18)12-13-8-3-4-9-14(13)19/h3-6,8-11,17,22H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYSWSLMGGUSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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